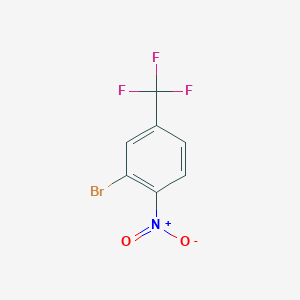

2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOLBPUSSIOMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564058 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132839-58-8 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound of interest in organic synthesis and drug discovery. This document compiles available data on its physical and chemical characteristics, details a key experimental protocol for its derivatization, and presents a visual representation of the synthetic workflow. Due to the limited availability of experimentally determined data for this specific isomer (CAS 132839-58-8), this guide also includes data for the closely related isomer, 4-Bromo-3-nitrobenzotrifluoride (CAS 349-03-1), for comparative purposes.

Core Physicochemical Properties

This compound is a substituted benzene ring featuring a bromine atom, a nitro group, and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties, reactivity, and overall physicochemical profile.

Data Presentation

The following table summarizes the available quantitative data for this compound and its isomer.

| Property | This compound (CAS: 132839-58-8) | 4-Bromo-3-nitrobenzotrifluoride (Isomer, CAS: 349-03-1) |

| Molecular Formula | C₇H₃BrF₃NO₂[1] | C₇H₃BrF₃NO₂[2] |

| Molecular Weight | 270.00 g/mol [1] | 270.00 g/mol [2] |

| Physical State | Liquid (at room temperature) | Clear yellow liquid[3] |

| Melting Point | Data not available | -5 °C[4] |

| Boiling Point | Data not available | 90 °C at 3 mmHg[3] |

| logP (XLogP3) | Data not available | 2.8[2] |

| Solubility | Low solubility in water; soluble in organic solvents. | Generally soluble in common organic solvents.[3] |

Experimental Protocols

A key reaction involving this compound (referred to in the source as 4-bromo-3-nitrobenzotrifluoride) is its conversion to 4-cyano-3-nitrobenzotrifluoride. This reaction is significant as it demonstrates a pathway to introduce a cyano group, a valuable synthon in organic chemistry.

Cyanation of this compound

Objective: To replace the bromine atom with a cyano group via nucleophilic aromatic substitution.

Materials:

-

This compound (1 equivalent)

-

Potassium cyanide (0.9 equivalents)[5]

-

Cuprous cyanide (0.1 equivalents)[5]

-

Phase transfer catalyst (e.g., tetraethylammonium bromide or tetrabutylammonium bromide)[5]

-

Solvent (e.g., benzonitrile, acetonitrile, n-butanol, or dimethylsulfoxide)[5]

Procedure:

-

A mixture of this compound, potassium cyanide, cuprous cyanide, and a phase transfer catalyst is prepared in a suitable reaction vessel.[5]

-

An appropriate solvent (benzonitrile, acetonitrile, or n-butanol have shown excellent selectivity) is added. The concentration of the starting material in the solvent can range from 0.2 ml/mmol to 0.4 ml/mmol.[5]

-

The reaction mixture is heated to 110°C.[5]

-

The reaction is maintained at this temperature for 6 hours.[5]

-

Upon completion, the reaction mixture is cooled, and the product, 4-cyano-3-nitrobenzotrifluoride, is isolated and purified using standard organic chemistry techniques.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the cyanation of this compound.

References

- 1. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]

- 2. 4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

For researchers, scientists, and professionals in drug development, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a key chemical intermediate with significant potential in the synthesis of complex organic molecules. This technical guide provides a detailed overview of its identifiers, properties, a plausible synthetic route, and potential reactivity, offering a valuable resource for its application in research and development.

Core Identifiers and Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use. The following table summarizes its key identifiers and physicochemical characteristics.

| Identifier Type | Value |

| CAS Number | 132839-58-8[1] |

| Preferred IUPAC Name | This compound[2] |

| Alternate Names | 3-Bromo-4-nitrobenzotrifluoride[1] |

| Molecular Formula | C₇H₃BrF₃NO₂[1] |

| Molecular Weight | 270.00 g/mol [1] |

| InChIKey | DJOLBPUSSIOMKU-UHFFFAOYSA-N[2] |

| SMILES | [O-]--INVALID-LINK--C1=C(Br)C=C(C=C1)C(F)(F)F[2] |

Synthetic Approach

The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. The bromo group (-Br) is a deactivating, ortho-, para-directing group. The nitro group (-NO₂) is a strongly deactivating, meta-directing group.

A logical synthetic pathway would involve the introduction of the substituents in an order that leverages their directing effects to achieve the desired 2-bromo-1-nitro-4-(trifluoromethyl) substitution pattern. A possible route starts with 4-bromobenzotrifluoride.

General Experimental Protocol for Nitration of 4-Bromobenzotrifluoride

The following is a general procedure for the nitration of an aromatic compound, adapted from protocols for similar substrates.[3][4][5] This should be considered a representative method and would require optimization for the specific synthesis of this compound.

Materials:

-

4-Bromobenzotrifluoride

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Water

-

Appropriate organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

-

Once the nitrating mixture has cooled, slowly add 4-bromobenzotrifluoride dropwise to the stirred mixture while maintaining a low temperature to control the exothermic reaction and prevent dinitration.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete conversion.

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the crude product.

-

Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Potential Reactivity and Applications

The presence of a nitro group and a bromine atom on the aromatic ring makes this compound a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), where the bromine atom can be displaced by a variety of nucleophiles.

This reactivity allows for the introduction of various functional groups, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. For instance, the nitro group can be reduced to an amine, which can then undergo a wide range of further reactions to build more complex molecular architectures.

References

- 1. scbt.com [scbt.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. Sciencemadness Discussion Board - Mononitration of bromo and fluorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic Profile of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | d | ~2 | H-3 |

| ~7.9 - 8.1 | dd | ~8, ~2 | H-5 |

| ~7.7 - 7.9 | d | ~8 | H-6 |

Predicted based on analysis of substituted aromatic compounds.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NO₂ |

| ~135 | C-Br |

| ~133 (q) | C-CF₃ |

| ~130 | C-H |

| ~128 | C-H |

| ~125 | C-H |

| ~123 (q) | CF₃ |

Predicted based on analysis of substituted aromatic compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1585 | Aromatic C=C stretch |

| ~1550 | Asymmetric NO₂ stretch |

| 1500 - 1400 | Aromatic C=C stretch |

| ~1350 | Symmetric NO₂ stretch |

| 1300 - 1100 | C-F stretch |

| ~1100 | C-Br stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

Predicted based on characteristic vibrational frequencies of functional groups.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 270/272 | Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 254/256 | [M-O]⁺ |

| 240/242 | [M-NO]⁺ |

| 224/226 | [M-NO₂]⁺ |

| 145 | [M-Br-NO₂]⁺ |

| 69 | [CF₃]⁺ |

Predicted based on the molecular weight of C₇H₃BrF₃NO₂ (270.00 g/mol ) and common fragmentation patterns of nitroaromatic and brominated compounds.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Correlate the observed absorption bands with the corresponding molecular vibrations and functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS with electron ionization (EI) is a common method.

-

-

Data Acquisition (GC-MS with EI):

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺), which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

-

Visualization

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-nitrobenzotrifluoride, a compound often utilized in complex organic synthesis. Due to its chemical structure, which includes a nitro group, a bromine atom, and a trifluoromethyl group on an aromatic ring, this substance requires stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This document outlines the known hazards, provides detailed handling procedures, and offers guidance on emergency measures and proper disposal.

Physicochemical and Toxicological Data

Quantitative data for 3-Bromo-4-nitrobenzotrifluoride and a structurally related compound are summarized below. A significant lack of specific toxicological data for 3-Bromo-4-nitrobenzotrifluoride necessitates careful handling and treating the compound as potentially harmful.

Table 1: Physicochemical Properties

| Property | 3-Bromo-4-nitrobenzotrifluoride | 3-Nitrobenzotrifluoride (Analogue) |

| Molecular Formula | C₇H₃BrF₃NO₂ | C₇H₄F₃NO₂[1] |

| Molecular Weight | 270.01 g/mol [2] | 191.11 g/mol [1] |

| Appearance | Clear yellow liquid[2] | Clear yellow liquid |

| Boiling Point | ~90 °C at 3 mmHg[2] | 200-205 °C |

| Density | ~1.763 g/mL at 25 °C[2] | 1.436 g/mL at 25 °C |

| Flash Point | > 230 °F (>110 °C)[2] | 190 °F (88 °C) |

| Solubility | Soluble in common organic solvents[2] | 0.4 g/L in water (20 °C) |

Table 2: Toxicological Data

| Parameter | 3-Bromo-4-nitrobenzotrifluoride | 3-Nitrobenzotrifluoride (Analogue) |

| Acute Oral Toxicity | Data not available. Assessed as moderately toxic after single ingestion. | LD50 = 610 mg/kg (Rat)[1] |

| Acute Dermal Toxicity | Data not available. Assessed as moderately toxic after single contact with skin. | LD50 = 1900 mg/kg (Rat)[1] |

| Acute Inhalation Toxicity | Data not available. Assessed as moderately toxic after short-term inhalation. | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Causes serious eye irritation. |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[3] | Data not available |

| Aquatic Toxicity | Data not available | LC50: = 35 mg/L, 96h static (Brachydanio rerio)[1] |

Hazard Identification and GHS Classification

Based on available data for 3-Bromo-4-nitrobenzotrifluoride and related compounds, the substance is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.

Due to the nitroaromatic structure, there is a potential for mutagenicity and genotoxicity.[4][5] The trifluoromethyl group enhances the stability of the molecule, but the compound should still be handled with care.

Experimental Protocols: Safe Handling and Use

Adherence to a strict operational plan is critical. The following protocols are designed to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls

-

Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 3-Bromo-4-nitrobenzotrifluoride.

-

Designated Area : All handling of the compound must occur in a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.[6]

-

Engineering Controls : Ensure the chemical fume hood is operational with a tested and certified face velocity. Keep the sash at the lowest possible height.[7]

-

Emergency Equipment : Confirm that an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds of travel time).[8] A dry chemical-based (Class D) fire extinguisher should be readily available.[9]

-

Waste Containers : Prepare clearly labeled, sealed waste containers for halogenated organic liquid waste and contaminated solid waste.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles providing a complete seal around the eyes and a face shield.[6] | Protects against splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber or Viton®), a flame-retardant and chemically resistant lab coat, and closed-toe shoes. Disposable shoe covers are recommended.[6][7] | Prevents skin contact, which can lead to irritation and absorption. |

| Respiratory Protection | All work should be performed in a fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is required.[7] | Minimizes inhalation of harmful vapors. |

Protocol for Weighing and Solution Preparation

-

Pre-Weighing Setup : Place all necessary equipment (spatulas, weigh paper, beaker, solvent, magnetic stir bar) inside the chemical fume hood.

-

Weighing : Use a semi-automated powder dispensing unit within a ventilated balance enclosure if available to minimize airborne particulates.[10][11] If weighing manually, carefully transfer the required amount of 3-Bromo-4-nitrobenzotrifluoride onto weigh paper using a clean spatula. Avoid creating dust.

-

Transfer : Gently add the weighed compound to the beaker.

-

Dissolution : Slowly add the desired solvent to the solid to avoid splashing. Keep the container covered as much as possible during this process.[6] Use a magnetic stirrer for efficient dissolution.

Protocol for Reaction Quenching and Waste Disposal

-

Quenching : If quenching a reaction containing 3-Bromo-4-nitrobenzotrifluoride, cool the reaction vessel in an ice bath. Slowly add a suitable quenching agent (e.g., isopropanol, then water) while stirring vigorously under an inert atmosphere.[12][13] Be prepared for a potential exothermic reaction.

-

Waste Segregation : Collect all liquid waste containing the compound into a designated "Halogenated Organic Waste" container.[14]

-

Decontamination : Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[7]

-

Solid Waste : Dispose of all contaminated solid materials (gloves, weigh paper, paper towels) in a labeled, sealed container for hazardous solid waste.[8]

-

Disposal : Follow all institutional and local regulations for hazardous waste disposal. Do not pour any waste down the drain.[7]

Visualized Workflows and Pathways

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 3-Bromo-4-nitrobenzotrifluoride in a laboratory setting.

Caption: Workflow for Safe Handling of 3-Bromo-4-nitrobenzotrifluoride.

Representative Metabolic Pathway for Nitroaromatic Compounds

While the specific metabolic pathway for 3-Bromo-4-nitrobenzotrifluoride is not well-documented, the bioreduction of the nitro group is a central mechanism for the toxicity of nitroaromatic compounds.[4] The following diagram illustrates this general pathway. The reduction of the nitro group leads to reactive intermediates, such as nitroso and hydroxylamine derivatives, which can contribute to toxicity.[5][15]

Caption: Generalized Metabolic Pathway of Nitroaromatic Compounds.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

-

Spills : Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[7] Do not use combustible materials like paper towels to clean up spills.[9] For large spills, evacuate the laboratory and contact your institution's emergency response team.

Storage and Stability

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed. The storage area should be locked or accessible only to authorized personnel.

-

Stability : The compound is stable under recommended storage conditions. However, nitroaromatic compounds can be reactive and may pose a risk of explosion if mixed with reducing agents or strong bases.

This guide is intended to provide a framework for the safe handling of 3-Bromo-4-nitrobenzotrifluoride. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always prioritize safety and exercise caution when working with this and any other potentially hazardous chemical.

References

- 1. fishersci.fi [fishersci.fi]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.com [capotchem.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. pharmtech.com [pharmtech.com]

- 11. mt.com [mt.com]

- 12. chemistry.nd.edu [chemistry.nd.edu]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 15. researchgate.net [researchgate.net]

Technical Guide to the Solubility of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Disclaimer: Publicly available scientific literature does not contain specific quantitative solubility data for 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This guide provides a comprehensive overview based on the physicochemical properties of the compound, the principles of solubility for structurally related molecules, and a detailed methodology for its experimental determination. The principles and protocols described herein are designed for researchers, scientists, and drug development professionals to generate precise solubility data.

Introduction

This compound (CAS No. 132839-58-8), also known as 3-Bromo-4-nitrobenzotrifluoride, is a halogenated and nitrated aromatic compound.[1] Its molecular structure, featuring a polar nitro group and a non-polar trifluoromethyl group on a benzene ring, suggests a complex solubility profile. Understanding its solubility in various organic solvents is fundamental for its application in organic synthesis, facilitating reaction optimization, process scale-up, purification via crystallization, and formulation development. Low or unpredictable solubility can lead to unreliable results in experimental assays and hinder later-stage development due to poor bioavailability.[2]

Compound Properties:

-

Molecular Formula: C₇H₃BrF₃NO₂[1]

-

Molecular Weight: 270.0 g/mol [1]

-

Structure: A benzene ring substituted with bromo, nitro, and trifluoromethyl groups.

The general principle of "like dissolves like" predicts that this compound will be soluble in many common organic solvents due to its predominantly non-polar aromatic and trifluoromethyl components, while also exhibiting some affinity for polar solvents because of the nitro group.[3] However, precise quantitative data must be determined empirically.

Solubility Profile

While quantitative data is not published, a qualitative solubility profile can be estimated based on the behavior of similar halogenated aromatic compounds.[4][5] The compound is expected to be insoluble in water and soluble in a range of organic solvents. The following table provides a template for recording experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Molecular Formula | Solvent Type | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | Non-Polar | 25 | Data not available | Data not available |

| Methanol | CH₄O | Polar Protic | 25 | Data not available | Data not available |

| Ethanol | C₂H₆O | Polar Protic | 25 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | Non-Polar | 25 | Data not available | Data not available |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6][7] This technique is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent over a set period.[8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of the target compound in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[6]

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[2]

-

Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine its concentration.

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the shake-flask method for determining thermodynamic solubility.

References

- 1. scbt.com [scbt.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. quora.com [quora.com]

- 4. 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene (1713163-16-6) for sale [vulcanchem.com]

- 5. 2-Bromo-4-Fluoro-1-Nitro-3-(Trifluoromethyl)Benzene Supplier China | CAS 34052-90-5 | High Purity Chemical Manufacturer & Exporter [fluorobenzene.ltd]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 2-Bromo-1-nitro-4-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Introduction: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a key aromatic building block in medicinal chemistry and drug discovery. Its trifluoromethyl and nitro groups confer unique electronic properties and metabolic stability, making it a valuable precursor for the synthesis of complex bioactive molecules, including kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications in drug development.

Commercial Availability

This compound, also known as 3-Bromo-4-nitrobenzotrifluoride, is readily available from several chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale development projects.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grades |

| Santa Cruz Biotechnology | 132839-58-8 | C₇H₃BrF₃NO₂ | 270.01 | Research Grade |

| Matrix Fine Chemicals | 132839-58-8 | C₇H₃BrF₃NO₂ | 270.005 | >95% |

| Oakwood Chemical | 132839-58-8 | C₇H₃BrF₃NO₂ | 270.01 | Not specified |

Physicochemical and Safety Data

Understanding the physical, chemical, and safety properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-nitrobenzotrifluoride |

| CAS Number | 132839-58-8 |

| Molecular Formula | C₇H₃BrF₃NO₂ |

| Molecular Weight | 270.01 g/mol |

| Appearance | Not specified in detail, likely a solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF ON SKIN: Wash with plenty of soap and water. |

| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This safety information is not exhaustive. Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis Protocol

A general procedure, adapted from the synthesis of a similar compound, 3-bromo-5-nitrobenzotrifluoride, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzotrifluoride

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) Bromide (FeBr₃) as a catalyst

-

An appropriate solvent (e.g., dichloromethane, chloroform, or a neat reaction)

-

Sodium sulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzotrifluoride in the chosen solvent. If no solvent is used, the neat starting material is stirred.

-

Carefully add the catalyst (e.g., concentrated sulfuric acid or FeBr₃).

-

Slowly add the brominating agent (NBS or Br₂) to the reaction mixture. The reaction may be exothermic, and cooling with an ice bath might be necessary to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The nitro group can be reduced to an amine, which can then be further functionalized.

Logical Workflow: Suzuki-Miyaura Coupling

A common and powerful application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including kinase inhibitors.

Retrosynthetic Analysis and Synthesis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of bromo, nitro, and trifluoromethyl groups on the benzene ring offers a versatile platform for further chemical modifications. This document outlines logical synthetic pathways, detailed experimental protocols, and quantitative data to facilitate the efficient laboratory-scale synthesis of this important compound and its derivatives.

Introduction

This compound, also known as 3-Bromo-4-nitrobenzotrifluoride, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and lipophilicity, making it a valuable substituent in drug design.[2][3] The presence of the bromo and nitro functionalities provides reactive handles for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures.[4] A thorough understanding of the retrosynthetic strategies for this compound is therefore crucial for the efficient development of novel chemical entities.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound involves the disconnection of the functional groups based on established and reliable chemical transformations, primarily electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring are the paramount consideration in devising a logical synthetic sequence.

The trifluoromethyl group (-CF3) is a strongly deactivating and meta-directing group.[5][6] Similarly, the nitro group (-NO2) is a potent deactivating and meta-directing group.[7][8] In contrast, the bromo group (-Br) is a deactivating but ortho, para-directing group.[9] These electronic properties dictate the regioselectivity of the synthetic steps.

Two primary retrosynthetic disconnections are considered for the target molecule:

-

Disconnection A: C-N bond formation. This disconnection suggests the nitration of a precursor, 1-Bromo-4-(trifluoromethyl)benzene.

-

Disconnection B: C-Br bond formation. This pathway involves the bromination of a precursor, 1-nitro-4-(trifluoromethyl)benzene.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategies and Experimental Protocols

Based on the retrosynthetic analysis, two plausible synthetic routes are proposed. The choice of route may depend on the availability of starting materials, desired purity, and scalability.

Route A: Nitration of 1-Bromo-4-(trifluoromethyl)benzene

This route involves the nitration of 1-Bromo-4-(trifluoromethyl)benzene. The bromo group is an ortho, para-director, while the trifluoromethyl group is a meta-director. In this case, the directing effects of both groups reinforce the introduction of the nitro group at the position ortho to the bromine and meta to the trifluoromethyl group.

References

- 1. scbt.com [scbt.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Bromo-3-nitro-2-(trifluoromethyl)benzene|CAS 1192548-07-4 [benchchem.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

The Electron-Withdrawing Power of Trifluoromethyl-Substituted Nitroaromatics: A Technical Guide for Drug Development

An in-depth exploration of the electronic properties, synthesis, and characterization of trifluoromethyl-substituted nitroaromatic compounds, offering crucial insights for researchers, scientists, and professionals in drug development.

The strategic incorporation of trifluoromethyl (CF3) and nitro (NO2) groups into aromatic systems profoundly alters their electronic landscape, imparting unique physicochemical properties that are highly sought after in modern medicinal chemistry. Both groups are potent electron-withdrawing moieties, significantly influencing a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted nitroaromatics, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Electronic Properties: A Quantitative Perspective

The electron-withdrawing nature of the trifluoromethyl and nitro groups can be quantified through several key parameters, including Hammett constants, pKa values, and reduction potentials. These values are indispensable for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Hammett Substituent Constants (σ)

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[2] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect. The position of the substituent (meta or para) also influences its electronic impact.

| Substituent | σ_meta (σm) | σ_para (σp) |

| -NO2 | 0.71 | 0.78 |

| -CF3 | 0.43 | 0.54 |

Table 1: Hammett substituent constants for nitro and trifluoromethyl groups.

As shown in Table 1, both the nitro and trifluoromethyl groups have positive Hammett constants, confirming their strong electron-withdrawing character through both inductive and resonance effects. The nitro group exhibits a stronger electron-withdrawing effect than the trifluoromethyl group in both the meta and para positions.

Acidity (pKa)

The introduction of electron-withdrawing groups onto a phenolic ring increases its acidity (lowers the pKa) by stabilizing the resulting phenoxide anion. This effect is clearly demonstrated in substituted nitrophenols.

| Compound | pKa |

| Phenol | 9.98 |

| o-Nitrophenol | 7.23[3] |

| p-Nitrophenol | 7.14[3] |

| 4-Trifluoromethylphenol | 9.39[4] |

Table 2: pKa values of selected substituted phenols.

The data in Table 2 illustrates that nitrophenols are significantly more acidic than phenol itself.[3][5] While 4-trifluoromethylphenol is also more acidic than phenol, the effect is less pronounced compared to 4-nitrophenol, which is over 100 times more acidic.[4] This difference is attributed to the nitro group's ability to delocalize the negative charge of the phenoxide ion through resonance, an effect that is not possible for the trifluoromethyl group.[4]

Reduction Potentials

The ease with which a nitroaromatic compound can be reduced is a critical parameter, particularly in the context of bioreductive drugs and hypoxia-activated prodrugs. Cyclic voltammetry is a powerful electrochemical technique used to determine the reduction potentials of these compounds. The more positive the reduction potential, the easier the compound is to reduce.

| Compound | One-Electron Reduction Potential (V vs. SCE) |

| Nitrobenzene | -1.15 |

| p-Nitrotoluene | -1.20 |

| p-Nitrochlorobenzene | -1.06 |

| p-Nitrobenzaldehyde | -0.87 |

| p-Nitrobenzonitrile | -0.90 |

| p-Nitrobenzotrifluoride | -0.98 |

| 1,4-Dinitrobenzene | -0.69 |

Table 3: One-electron reduction potentials for para-substituted nitrobenzene derivatives in CH3CN with Bu4NPF6 [0.2 M] as a supporting electrolyte.[6] Values were originally vs. FcH/FcH⁺ and have been recalculated vs. SCE.

The data in Table 3 demonstrates that the reduction potential of nitroaromatics is highly sensitive to the nature of the para-substituent.[7] Electron-withdrawing groups generally make the reduction more favorable (less negative potential). p-Nitrobenzotrifluoride has a reduction potential that is more positive than nitrobenzene and p-nitrotoluene, indicating that the trifluoromethyl group facilitates the reduction of the nitro group.[7]

Experimental Protocols

Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the synthesis and characterization of trifluoromethyl-substituted nitroaromatics.

Synthesis of Trifluoromethyl-Substituted Nitrobenzene

A common method for the synthesis of trifluoromethyl-substituted nitrobenzenes is through the nitration of a trifluoromethyl-substituted benzene precursor. The following is a general protocol for the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene from 1,4-bis(trifluoromethyl)benzene.[8][9]

Materials:

-

1,4-bis(trifluoromethyl)benzene

-

Fuming nitric acid (≥90%)

-

Sulfuric acid (91-100%) or fuming sulfuric acid (≤20% SO3)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a well-ventilated fume hood, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to the sulfuric acid (or fuming sulfuric acid) in a flask cooled in an ice bath.

-

Slowly add 1,4-bis(trifluoromethyl)benzene to the cold nitrating mixture with constant stirring. The addition can be done dropwise or in small portions to control the reaction temperature.[9]

-

After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 90-105°C) and stir for a specified time (e.g., 1 hour).[9][10]

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

The product will precipitate as a solid or can be extracted with an organic solvent.

-

If a precipitate forms, filter the solid, wash it thoroughly with water, and dry it.

-

If extracting, separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography.

Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of the synthesized compounds.[11][12]

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and identify the positions of the substituents on the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[12][13]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to the electronic transitions of the chromophores in the molecule.

Electrochemical Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the reduction potentials of the nitroaromatic compounds.[14][15][16][17]

Materials:

-

A three-electrode system: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Potentiostat.

-

Electrolyte solution: a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).

-

The synthesized nitroaromatic compound.

Procedure:

-

Polish the working electrode to a mirror finish using alumina slurry, then rinse and sonicate it in a suitable solvent.

-

Prepare a solution of the nitroaromatic compound in the electrolyte solution.

-

Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15 minutes.

-

Immerse the three electrodes into the solution.

-

Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and back. The potential range should encompass the reduction potential of the nitro group.

-

Record the resulting voltammogram (current vs. potential).

-

From the voltammogram, determine the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group. For a reversible or quasi-reversible process, the formal reduction potential (E°') can be estimated from the midpoint of the cathodic and anodic peak potentials.

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex relationships and workflows. The following diagrams, created using the DOT language, illustrate fundamental concepts related to trifluoromethyl-substituted nitroaromatics.

Caption: Electron-withdrawing effects of CF3 and NO2 groups on an aromatic ring.

Caption: General workflow for the synthesis and characterization of trifluoromethyl-substituted nitroaromatics.

Caption: Relationship between molecular structure, electronic properties, and biological activity.

Conclusion

The potent electron-withdrawing properties of trifluoromethyl and nitro groups make their combined presence in aromatic systems a powerful strategy in drug design. By understanding and quantifying their electronic effects through parameters like Hammett constants, pKa values, and reduction potentials, researchers can rationally design molecules with enhanced therapeutic potential. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of these important compounds, paving the way for the development of next-generation pharmaceuticals.

References

- 1. web.viu.ca [web.viu.ca]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 9. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 10. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 11. lehigh.edu [lehigh.edu]

- 12. ijmrpsjournal.com [ijmrpsjournal.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. researchgate.net [researchgate.net]

- 15. static.igem.org [static.igem.org]

- 16. asdlib.org [asdlib.org]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Reactivity of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the versatile reactivity of its carbon-bromine bond. The electron-withdrawing nature of the ortho-nitro and para-trifluoromethyl substituents significantly influences the reactivity of the bromine atom, making it susceptible to both nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This document details the mechanistic principles, provides generalized experimental protocols, and presents quantitative data for key transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Introduction

This compound is a key building block in synthetic organic chemistry. Its utility stems from the presence of a reactive bromine atom on an electron-deficient aromatic ring. The strong electron-withdrawing effects of the nitro (-NO₂) group positioned ortho to the bromine and the trifluoromethyl (-CF₃) group in the para position synergistically activate the C-Br bond for a variety of chemical transformations. This guide will explore the two primary modes of reactivity of the bromine atom: nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_)

The bromine atom in this compound is highly susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNA_r_) mechanism. The presence of the ortho-nitro and para-trifluoromethyl groups is crucial for this reactivity. These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine atom, forming the resonance-stabilized Meisenheimer complex. In the second step, the bromine atom is eliminated as a bromide ion, and the aromaticity of the ring is restored.

Reactivity Trends

The rate of SNA_r_ reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required. The reactivity of halogens in SNA_r_ reactions generally follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in S_N_1 and S_N_2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the higher electronegativity of the halogen, polarizing the C-X bond.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for the reaction of this compound with a generic nucleophile. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, aniline, sodium thiophenate) (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the nucleophile to the stirred solution.

-

Heat the reaction mixture to the desired temperature (typically between 50-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

| Nucleophile | Product Type | Typical Conditions | Reference |

| R-O⁻ | Aryl ether | NaH, R-OH, DMF, 80 °C | General Knowledge |

| R-NH₂ | Aryl amine | K₂CO₃, DMSO, 120 °C | General Knowledge |

| R-S⁻ | Aryl sulfide | NaH, R-SH, THF, 60 °C | General Knowledge |

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical and materials science industries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[3][4] The reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.[5]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Add the anhydrous and degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane | 90 | 90-98 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 80-92 |

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling. (Note: These are representative yields for similar substrates and may vary for this compound).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1][6][7] This reaction is of great importance in medicinal chemistry for the synthesis of anilines and their derivatives.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:

-

Oxidative Addition of the aryl bromide to the Pd(0) catalyst.

-

Amine Coordination and Deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.

References

- 1. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 2. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. WO2016071921A3 - A novel route for preparation of l,3:2,4-bis-(3,4- d im eth ylb enzylidene)so rb ito l - Google Patents [patents.google.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]

- 7. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and comparative data for the Buchwald-Hartwig amination of the electron-deficient substrate, 2-Bromo-1-nitro-4-(trifluoromethyl)benzene. This reaction enables the formation of a carbon-nitrogen bond, a crucial transformation in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The presence of both a nitro and a trifluoromethyl group on the aryl bromide presents a unique challenge due to the substrate's electronic properties and potential for side reactions. This document offers a robust starting point for the successful amination of this and similar challenging substrates.

Data Presentation

The successful Buchwald-Hartwig amination of electron-deficient aryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The nitro group in the substrate is particularly sensitive to certain strong bases, which can lead to undesired side reactions. Weaker inorganic bases are often preferred. The following table summarizes expected yields for the amination of this compound with a generic secondary amine (e.g., morpholine) under various reaction conditions, based on findings for similarly substituted aryl halides.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | <10 (decomposition) |

| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 18 | 82 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 88 |

| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 79 |

| 6 | Pd₂(dba)₃ (2) | JohnPhos (4) | NaOH (2.0) | Dioxane/H₂O | 100 | 16 | 65 |

Experimental Protocols

The following protocol is a recommended starting point for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and Cs₂CO₃ (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents).

-

Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Reduction of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 2-Bromo-1-nitro-4-(trifluoromethyl)benzene to form the corresponding amine, 2-Bromo-4-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are selected to ensure high yield and chemoselectivity, particularly in preserving the carbon-bromine bond, which is susceptible to cleavage under certain reductive conditions.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are versatile intermediates. The substrate, this compound, possesses two key functionalities that require careful consideration during the reduction of the nitro group: an electron-withdrawing trifluoromethyl group and a bromine atom. The primary challenge is to selectively reduce the nitro group without causing dehalogenation. Standard catalytic hydrogenation with palladium on carbon (Pd/C) is often a first choice for nitro reductions but is known to cause dehalogenation of aryl halides.[1][2] Therefore, alternative methods are recommended for this specific substrate.

This guide details three reliable methods for the reduction of this compound:

-

Catalytic Hydrogenation with Raney Nickel: A method often used to avoid dehalogenation of aromatic halides.[1]

-

Reduction with Iron powder in Acidic Media: A classic, robust, and cost-effective method that is highly selective for the nitro group and tolerant of halogens.[1][2][3]

-

Reduction with Tin(II) Chloride (SnCl₂): A mild reducing agent suitable for substrates with other reducible functional groups, which typically does not affect aryl halides.[1][2][4][5]

Data Presentation

The following table summarizes the key aspects of the recommended reduction methods for this compound.

| Method | Reagents | Typical Solvents | Reaction Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Raney Nickel, Hydrogen (H₂) gas | Methanol, Ethanol | 80-90 °C, 0.8-1.0 MPa H₂ pressure | High yield and purity, catalyst can be recovered and reused.[6] | Requires specialized high-pressure hydrogenation equipment. |

| Iron Reduction | Iron powder, Acetic Acid/Ethanol/Water | Acetic Acid, Ethanol | Ultrasonic irradiation at 30 °C for 1 hour | Cost-effective, high tolerance for sensitive functional groups.[3] | Work-up can be tedious to remove iron salts. |

| Tin(II) Chloride Reduction | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Ultrasonic irradiation at 30 °C for 2 hours or reflux | Mild conditions, good chemoselectivity.[1][4][5] | Stoichiometric amounts of tin salts are required, leading to metallic waste.[5] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a similar reduction of a fluorinated bromo-nitroaromatic compound.[6]

Materials:

-

This compound

-

Methanol

-

Raney Nickel (catalyst)

-

Piperazine (optional, as a promoter)[6]

-

High-pressure hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a high-pressure hydrogenation reactor, add this compound (1 equivalent).

-

Add methanol as the solvent (approx. 10 mL per gram of substrate).

-

Carefully add Raney Nickel catalyst (approx. 7% by weight of the substrate) and piperazine (approx. 0.35% by weight of the substrate).

-

Seal the reactor and replace the air with hydrogen gas 3-4 times.

-

Pressurize the reactor with hydrogen to 0.8-1.0 MPa.

-

Heat the reaction mixture to 80-90 °C with stirring.

-

Monitor the reaction progress by observing the cessation of hydrogen consumption.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for reuse.[6]

-

Remove the methanol and any water formed during the reaction by distillation under reduced pressure to obtain the crude product.

-

The product, 2-Bromo-4-(trifluoromethyl)aniline, can be further purified by distillation or recrystallization if necessary. A reported yield for a similar substrate is 98.8% with a GC purity of 95%.[6]

Protocol 2: Reduction with Iron Powder under Ultrasonic Irradiation

This protocol is a general method for the reduction of aryl nitro compounds with high tolerance for sensitive functional groups.[3]

Materials:

-

This compound

-

Reduced iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Ultrasonic bath

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

In a suitable reaction vessel, suspend this compound (1 equivalent) in a mixture of glacial acetic acid (2 volumes), ethanol (2 volumes), and water (1 volume).

-

Add reduced iron powder (approx. 5 equivalents).

-

Place the resulting suspension in an ultrasonic bath at 30 °C for 1 hour. Monitor the reaction for completion using TLC analysis.[3]

-

Upon completion, filter the reaction mixture to remove the iron residue. Wash the residue with ethyl acetate.

-

Combine the filtrate and the washings and partition with 2M KOH solution.

-

Extract the basic aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 2-Bromo-4-(trifluoromethyl)aniline.

Protocol 3: Reduction with Tin(II) Chloride

This method provides a mild alternative for the reduction of nitro groups.[1][3]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Ultrasonic bath (optional)

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol (approx. 5 mL per 150 mg of substrate).

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 10 equivalents).

-

The reaction mixture can be exposed to ultrasonic irradiation for 2 hours at 30 °C or heated to reflux until the reaction is complete as indicated by TLC analysis.[3]

-

After completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Bromo-4-(trifluoromethyl)aniline.

Visualizations

Caption: Experimental workflow for the reduction of this compound.

Caption: Generalized pathway for the six-electron reduction of a nitro group to an amine.[7]

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene in the Synthesis of Kinase Inhibitor Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract